1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate
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Overview
Description
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate is an organic compound with the molecular formula C9H20O2. . This compound is characterized by its fruity odor and is used in various chemical applications.
Preparation Methods
The synthesis of 1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate typically involves the reaction of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 2-4 hours . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It serves as a model compound in studying metabolic pathways involving aldehydes and acetals.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of flavors and fragrances due to its fruity odor.
Mechanism of Action
The mechanism of action of 1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release isovaleraldehyde, which then participates in various biochemical pathways. The molecular targets and pathways involved include aldehyde dehydrogenase and the citric acid cycle .
Comparison with Similar Compounds
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate can be compared with similar compounds such as:
Isovaleraldehyde: Shares the same aldehyde group but lacks the ethoxy groups.
3-Methylbutanal: Similar structure but without the diethyl acetal functionality.
Isopentanal diethyl acetal: Another acetal derivative with similar reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H20O6 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C12H20O6/c1-5-17-11(14)9(12(15)18-6-2)7-8(3)10(13)16-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
POERXGUGCHUEOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
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